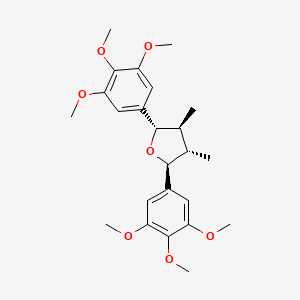

Grandisin

Description

Overview of Grandisin in Natural Products Research

This compound stands out in natural products research as a member of the lignan (B3055560) family, a class of non-flavonoid polyphenols derived from the oxidative coupling of two C6-C3 units. nih.govdoaj.org Lignans (B1203133), in general, are recognized for a variety of pharmacological activities, including anti-tumor and antioxidant effects. doaj.org this compound, specifically, has been isolated from several plant species, establishing it as a noteworthy phytochemical.

Initial phytochemical investigations identified this compound as a major secondary metabolite in plants such as Cryptocarya crassinervia (Lauraceae), Piper solmsianum (Piperaceae), and Virola surinamensis (Myristicaceae). nih.gov More recently, Piper tectoniifolium Kunth has been identified as a particularly rich source, with its leaves containing substantial amounts of the compound, making it a promising renewable source for large-scale extraction. nih.gov The most commonly isolated stereoisomer is the (−)-grandisin enantiomer, an all-trans tetrahydrofuran (B95107) lignan. nih.gov However, other enantiomers, such as (+)-grandisin, have also been isolated from species like Piper polysyphorum. nih.gov

Table 1: Natural Sources of this compound

| Plant Species | Family | Part(s) Containing this compound | Reference |

| Piper tectoniifolium | Piperaceae | Leaves, Branches, Inflorescences | nih.gov |

| Cryptocarya crassinervia | Lauraceae | Bark | nih.govnih.gov |

| Piper solmsianum | Piperaceae | Not specified | nih.govdoaj.org |

| Virola surinamensis | Myristicaceae | Not specified | nih.govdoaj.org |

| Aglaia leptantha | Meliaceae | Not specified | doaj.org |

| Piper polysyphorum | Piperaceae | Not specified | nih.gov |

The challenge in natural product research often lies in isolating sufficient quantities of a target compound for thorough biological screening. nih.gov The identification of potent sources like P. tectoniifolium is a significant step forward, facilitating the continuous supply needed for in-vitro and in-vivo studies. nih.gov

Historical Context of this compound Discovery and Academic Investigation

The formal identification and structural elucidation of this compound date back to early phytochemical studies. One of the key papers in its history, published in 1991, detailed the isolation of (−)-grandisin from the plant Cryptocarya crassinervia. nih.gov In this research, the isolation process was guided by the brine shrimp lethality test, a common bioassay used to screen for cytotoxic compounds. nih.gov

The structure and relative stereochemistry of the isolated compound were determined using a combination of analytical techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and X-ray crystallography. nih.gov This rigorous analysis confirmed its identity as an all-trans α,α'-diaryl-β,β'-dimethyltetrahydrofuran, establishing the foundational chemical knowledge of the molecule. nih.gov Early investigations into its bioactivity noted that while it was identified through a cytotoxicity screen, it was not significantly cytotoxic against a panel of human tumor cells available at the time. nih.gov This initial finding paved the way for broader investigations into its other potential pharmacological effects.

Significance of this compound as a Bioactive Natural Product for Research

The significance of this compound in scientific research is rooted in its wide array of demonstrated pharmacological properties. nih.gov This broad spectrum of bioactivity makes it a valuable lead compound for drug discovery and development. nih.gov Academic and pharmaceutical interest has been driven by its potential therapeutic applications across various disease models. doaj.orgresearchgate.net

Published studies have documented numerous biological activities, highlighting its potential in medicine. nih.govdoaj.org These activities underscore the compound's importance as a template for developing new drugs. nih.gov For instance, its vasorelaxant effect suggests potential applications in treating vascular diseases related to endothelial dysfunction. nih.gov Furthermore, its antiangiogenic properties, demonstrated by the ability to reduce Vascular Endothelial Growth Factor (VEGF) levels in animal models, point to its potential in cancer research. nih.gov

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Research Finding | Reference(s) |

| Antitumoral/Cytotoxic | Inhibited the growth of Ehrlich ascites tumor (EAT) cells with IC50 values less than 0.25 µM. | nih.govnih.gov |

| Antiangiogenic | Reduced VEGF levels by 32.1% in the peritoneal fluid of tumor-bearing mice. | nih.gov |

| Trypanocidal | Showed high activity against the tripomastigote forms of Trypanosoma cruzi, the parasite causing Chagas disease. | nih.govdoaj.org |

| Leishmanicidal | Identified as having anti-leishmanial properties. | nih.govdoaj.org |

| Antimalarial | Reported to possess antimalarial activity. | nih.gov |

| Anti-inflammatory | Demonstrated anti-inflammatory effects in research studies. | nih.govdoaj.org |

| Antinociceptive | Shown to have pain-reducing (antinociceptive) properties. | nih.govdoaj.org |

| Larvicidal | Exhibited larvicidal activity. | nih.govdoaj.org |

| Vasorelaxant | Presented an endothelium-dependent vasorelaxant effect with an IC50 of 9.8 ± 1.22 μM. | nih.gov |

The diverse bioactivities of this compound continue to fuel research into its mechanisms of action and potential as a scaffold for the synthesis of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPINJJOPURFFNV-WJWAULOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967805 | |

| Record name | Grandisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53250-50-3 | |

| Record name | Grandisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grandisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Advanced Characterization, and Structural Elucidation Research

Advanced Chromatographic and Spectroscopic Methodologies for Grandisin Isolation

Piper tectoniifolium Kunth has been identified as a promising natural source for the bioactive neolignan, (−)-Grandisin. Phytochemical analyses of extracts derived from its leaves, branches, and inflorescences have revealed the presence of substantial quantities of the compound, with leaf extracts notably containing up to 52.78% this compound in their composition. nih.govsemanticscholar.org

To facilitate the selective identification and quantification of (−)-Grandisin, a novel High-Performance Liquid Chromatography with Diode Array Detector and Ultraviolet (HPLC-DAD-UV) method was developed and rigorously validated. This method demonstrated high sensitivity, linearity, precision, accuracy, and robustness, with a recovery rate exceeding 90%. nih.govsemanticscholar.org The integration of chromatographic techniques, which are primarily used for separating mixture components, with spectroscopic methods, essential for identification and quantification, forms a powerful analytical approach for complex natural product analysis. mdpi.com For instance, liquid chromatography coupled with UV detection or mass spectrometry is a common strategy for detecting phytoestrogens, a class of compounds to which this compound belongs. medrxiv.org

Comprehensive Spectroscopic Techniques for this compound Structural Elucidation

Spectroscopic techniques are indispensable tools for the structural characterization of organic compounds, providing detailed insights into their molecular architecture. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, including proton (¹H) NMR, carbon-13 (¹³C) NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are extensively utilized. These methods provide critical information regarding the connectivity of atoms, the types of functional groups present, and the spatial arrangement of protons and carbons within the molecule. ctdbase.org For this compound, specifically, ¹H NMR spectra at 400 MHz in CDCl₃ have been reported, contributing to its structural confirmation. NMR has also been instrumental in determining the structures of related all-cis tetrahydrofuran (B95107) lignans (B1203133).

Mass Spectrometry (MS) is a highly sensitive and efficient analytical technique that provides crucial information about the molecular mass and fragmentation patterns of an analyte, which are vital for structural insights. It is widely applied for identifying and quantifying compounds within complex mixtures. The coupling of gas chromatography with mass spectrometry (GC-MS) has been employed in the chemical analysis of plant extracts, demonstrating its importance in the isolation and identification of this compound from various medicinal plants. MS, when combined with separation techniques, enables the analysis of intricate mixtures and trace-level compounds, offering detailed insights into their composition.

X-ray crystallography is considered the most definitive technique for determining the absolute configuration of enantiopure crystalline compounds, providing atomic-level resolution. This method was successfully applied to determine the absolute configuration of (−)-Grandisin, which possesses four stereogenic centers. nih.gov

The crystallographic analysis was performed using a KappaCCD Nonius diffractometer with Mo radiation. The crystal of this compound exhibited a hexagonal system with the space group P6₅22. The structure was solved using direct methods. The analysis revealed that the asymmetric unit of this compound (C₂₄H₃₂O₇) consists of half a molecule, with the oxygen atom (O1) situated in a special position on a rotation axis (n = 2). The complete molecule is generated by the symmetry operation {x, −y, −z}. nih.gov

The absolute configuration of this compound was definitively established as (2R,3S,4S,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxycyclohexyl)oxolane. nih.gov Furthermore, X-ray diffractometry confirmed a dihedral angle of 120° between the two benzene (B151609) rings of the molecule. The crystalline structure is suggested to be formed through interactions involving π bonds at positions 1 and 1′ and hydrogen atoms of the methoxy (B1213986) groups at positions 4 and 4′. nih.govsemanticscholar.org

Table 1: Key X-ray Crystallography Parameters for (−)-Grandisin

| Parameter | Value | Source |

| Number of Stereogenic Centers | 4 | nih.gov |

| Diffractometer | KappaCCD Nonius | nih.gov |

| Radiation | Mo | nih.gov |

| Crystal System | Hexagonal | nih.gov |

| Space Group | P6₅22 | nih.gov |

| Molecular Formula | C₂₄H₃₂O₇ | nih.gov |

| Absolute Configuration | (2R,3S,4S,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxycyclohexyl)oxolane | nih.gov |

| Dihedral Angle (Benzene Rings) | 120° | nih.govsemanticscholar.org |

Beyond NMR and MS, other advanced spectroscopic techniques contribute to the comprehensive understanding of this compound's structure. Electronic Circular Dichroism (ECD) spectroscopy, often combined with Density Functional Theory (DFT) calculations, has been utilized to determine the configurations of related all-cis tetrahydrofuran lignans. The ECD spectrum of (−)-Grandisin itself has also been documented, providing further insights into its chiroptical properties. Additionally, UV-Visible (UV-Vis) spectrometry can provide information about the electronic structure of molecules, complementing other spectroscopic data. mdpi.com

Stereochemical Investigations of this compound Enantiomers

The study of stereochemistry is paramount in chemical and pharmaceutical research, as different enantiomers of a compound can exhibit markedly distinct biological activities and pharmacological profiles. This compound is a chiral molecule possessing four stereogenic centers. nih.gov

Through detailed investigations of plant extracts, it has been established that the predominant isolated substance is the (−)-Grandisin enantiomer. nih.govsemanticscholar.org This specific form is characterized as an all-trans tetrahydrofuran (THF) lignan (B3055560). While the major isolated compound is (−)-Grandisin, critical analysis of chromatographic and mass spectral data from various samples has indicated the presence of other this compound isomers with the same molecular weight, albeit in lower concentrations. These are likely other stereoisomers of this compound. semanticscholar.org The precise confirmation of the correct configuration among the aryl and methyl groups present in THF lignans like this compound is fundamental for expanding the understanding of their stereochemical diversity and its potential implications for pharmacological assays. semanticscholar.org

Biosynthesis and Metabolic Pathway Research of Grandisin

Investigation of Grandisin Biosynthetic Pathways in Natural Sources

This compound is a secondary metabolite found in several plant species. Phytochemical investigations have identified it as a major compound in plants from the Piperaceae, Lauraceae, and Myristicaceae families. nih.gov Notable natural sources include Piper tectoniifolium, Piper solmsianum, Cryptocarya crassinervia, and Virola surinamensis. nih.govresearchgate.net In some cases, such as the leaf extracts of P. tectoniifolium, this compound can constitute up to 52.78% of the extract's composition. nih.gov

Lignans (B1203133), including this compound, are derived from the shikimic acid pathway. nih.gov The general biosynthetic route involves the oxidative coupling of two phenylpropane (C6-C3) units. nih.govresearchgate.net This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce cinnamic acid derivatives. These precursors then undergo dimerization to form the basic lignan (B3055560) skeleton, which is further modified to create a diverse array of lignan structures like this compound. nih.govnih.gov

Enzymatic Mechanisms and Genetic Regulation Involved in this compound Biosynthesis

While the general biosynthetic pathway for lignans is established, the specific enzymatic mechanisms and genetic regulatory networks governing this compound synthesis are not yet fully elucidated. The biosynthesis of related flavonoids and proanthocyanidins, which also originate from the phenylpropanoid pathway, is known to be controlled by a complex of enzymes loosely associated with the endoplasmic reticulum. nih.govmdpi.com Key enzymes in these pathways include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). nih.govnih.govsemanticscholar.org It is hypothesized that a similar enzymatic complex is responsible for the precise assembly of this compound.

The regulation of these biosynthetic pathways occurs primarily at the transcriptional level, where the expression of genes encoding these enzymes is controlled. nih.gov In other secondary metabolite pathways, transcription factors from families such as MYB and bHLH form regulatory complexes that activate or suppress gene expression in response to developmental cues and environmental stimuli. mdpi.com However, the specific transcription factors and regulatory gene networks that control the rate and timing of this compound production in plants remain an area for future research.

Biotransformation and In Vitro Metabolism Studies of this compound

As a potential drug candidate, understanding the biotransformation and metabolism of this compound is a critical step in its development. nih.gov In vitro studies provide initial insights into its metabolic stability, pathways, and the enzymes responsible for its breakdown.

To investigate the role of intestinal microbiota and liver enzymes in this compound metabolism, researchers have utilized mammalian in vitro models.

Pig Cecum Model: An in vitro model using the contents of a pig's cecum was employed to simulate the metabolic activity of intestinal microbiota. researchgate.netnih.gov The results of this study indicated that this compound was not metabolized by the pig's gut microbiota, suggesting it may pass through the intestinal tract unchanged or be primarily metabolized by host enzymes following absorption. researchgate.netnih.gov

Microsomal Studies: The metabolism of (-)-grandisin was studied using human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for phase I metabolism. nih.gov This research demonstrated that this compound's metabolism follows Michaelis-Menten kinetics. The primary enzyme identified as responsible for its metabolism was the CYP2C9 isoform. nih.gov

Table 1: Kinetic Parameters of (-)-Grandisin Metabolism in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Vmax (Maximal Reaction Rate) | 3.96 ± 0.18 µmol/mg protein/h |

| Km (Michaelis-Menten Constant) | 8.23 ± 0.99 µM |

Data derived from a study on the in vitro metabolism of (-)-grandisin. nih.gov

Microbial biotransformation is a widely used method for producing metabolites, sometimes leading to compounds with enhanced activity or novel structures. medcraveonline.comnih.gov However, specific studies detailing the biotransformation of this compound by microbial or insect systems are not extensively documented in the current scientific literature. While the potential for microorganisms to modify this compound exists, dedicated research is needed to identify specific strains and the resulting metabolic products.

Studies using human liver microsomes led to the first-time identification of four phase I metabolites of (-)-grandisin. nih.gov These were formed through demethylation reactions. In a separate study using a biomimetic model with a Jacobsen catalyst to simulate phase I reactions, a putative dehydrothis compound metabolite was formed. researchgate.netnih.gov

Table 2: Metabolites of this compound Identified in In Vitro Studies

| Metabolite Name | Method of Identification | Source |

|---|---|---|

| 4-O-demethylthis compound | GC-MS, LC-MS | Human Liver Microsomes nih.gov |

| 3-O-demethylthis compound | GC-MS, LC-MS | Human Liver Microsomes nih.gov |

| 4,4'-di-O-demethylthis compound | GC-MS, LC-MS | Human Liver Microsomes nih.gov |

| 3,4- or 3,5-di-O-demethylthis compound | GC-MS, LC-MS | Human Liver Microsomes nih.gov |

| Dehydrothis compound (putative) | Biomimetic Model | Pig Cecum Study researchgate.netnih.gov |

The significance of this research is substantial. Identifying these metabolites is a crucial part of the preclinical development of this compound. nih.gov It allows for the assessment of their biological activity; for instance, the putative dehydrothis compound metabolite showed a loss of activity against Trypanosoma cruzi compared to the parent compound. researchgate.netnih.gov Furthermore, understanding the metabolic pathways helps predict the compound's pharmacokinetics and potential drug-drug interactions, which are critical considerations for ensuring the safety and efficacy of a new therapeutic agent. nih.govnuvisan.com

Chemical Synthesis and Derivatization Strategies for Grandisin Analogues

Total Synthesis Approaches to Grandisin

The total synthesis of this compound, a tetrahydrofuran (B95107) lignan (B3055560), involves complex multi-step processes aimed at constructing its specific stereochemistry and diaryltetrahydrofuran core. A notable approach to the total synthesis of tetrahydrofuran lignans (B1203133), which include this compound, has been achieved through a bioinspired strategy. This strategy leverages a sequence of key reactions: tandem nucleophilic addition, redox isomerization, oxidative coupling, and cycloetherification reactions. These steps are crucial for the precise construction of the lignan scaffold, demonstrating the power of biomimetic pathways in complex natural product synthesis. chem960.com

Semi-Synthesis Methodologies for this compound from Precursors

Semi-synthesis involves the chemical modification of naturally occurring compounds to produce new derivatives. For this compound, a significant semi-synthetic methodology involves biotransformation. For instance, the tetrahydrofuran lignan (-)-Grandisin has been subjected to biotransformation using the endophytic fungus Phomopsis sp., isolated from Viguiera arenaria. This process resulted in the formation of a new metabolite, demonstrating a route to structural diversification from the natural product itself. researchgate.netscielo.br This approach highlights the utility of biocatalysis in generating novel this compound-like compounds from its natural form.

Rational Design and Synthesis of this compound Derivatives and Analogues

Rational design and synthesis strategies for this compound derivatives and analogues often involve molecular modification to enhance or alter specific properties. Bioisosterism and molecular hybridization are frequently employed to replace or combine structural motifs, aiming for improved characteristics. mdpi.comresearchgate.netresearchgate.netdoaj.orgresearchgate.netnih.gov

The synthesis of isoxazole (B147169) analogues of this compound, along with other tetrahydrofuran neolignans like Veraguensin (B150628) and Machilin G, has been extensively explored. This strategy typically involves the bioisosteric replacement of the central tetrahydrofuran ring found in natural lignans with an isoxazole heterocyclic ring. researchgate.netresearchgate.netdoaj.org

A common synthetic route for these analogues is the 1,3-dipolar cycloaddition reaction. This reaction is performed between chloro oximes (prepared from aldehydes) and terminal acetylenes. researchgate.netresearchgate.net For example, a reaction system involving CuSO₄·5H₂O, sodium ascorbate, and CH₂Cl₂/THF has been successfully used to obtain isoxazole analogues. researchgate.net Yields for these isoxazole analogues generally range from moderate to excellent, with reported figures between 45% and 90%. researchgate.netbiorbyt.com Microwave-irradiated synthesis has also been employed to produce a series of isoxazole derivatives based on the this compound structure, demonstrating an efficient method for generating a diverse set of compounds. chem960.comresearchgate.net

Triazole analogues of this compound, Veraguensin, and Machilin G have been synthesized primarily through "Click Chemistry" strategies, specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) reaction. mdpi.comdoaj.orgresearchgate.net This involves the reaction between terminal acetylenes and aryl azides, which are prepared through multi-step sequences. For instance, the synthesis of starting aryl acetylenes can involve bromination followed by Sonogashira cross-coupling and a retro-Favorski reaction. Aromatic azides are then prepared from aromatic amines. mdpi.com

Sixteen 1,4-diaryl-1,2,3-triazole compounds derived from these neolignans have been synthesized with high yields, typically ranging from 78% to 92%. mdpi.comresearchgate.net The replacement of the tetrahydrofuran ring with a triazolic ring has been shown to influence the activity of these derivatives. mdpi.com A specific triazole hybrid analogue of this compound and Machilin G, known as LASQUIM 25, has also been synthesized and studied. researchgate.netwikipedia.org

Beyond isoxazole and triazole analogues, the broader field of natural product modification offers various strategies applicable to this compound and other complex lignans. These strategies aim to generate structurally diverse small molecules, often by modifying existing functional groups or introducing new scaffolds. Concepts such as bioisosterism, molecular hybridization, and diversity-oriented synthesis are fundamental to these efforts. mdpi.comresearchgate.netresearchgate.netdoaj.orgresearchgate.netnih.govfrontiersin.org

Chemical diversification can involve a range of reactions, including but not limited to, functional group interconversions, formation of new ring systems, and alterations to the carbon skeleton. While specific examples of "other" modifications for this compound (the lignan) beyond isoxazole and triazole analogues are not extensively detailed in the provided search results, the principles of natural product diversification are broadly applicable. These include strategies like site-selective C-H oxidation and ring expansion, which can lead to novel polycyclic scaffolds and occupy unique chemical spaces. frontiersin.orgmdpi-res.com The goal is often to create libraries of compounds for biological screening, optimizing properties like solubility and bioavailability, which may be limitations of the parent natural product. mdpi.com

Structure Activity Relationship Sar Studies of Grandisin and Its Analogues

Elucidation of Key Pharmacophoric Features of Grandisin for Biological Activities

This compound is characterized as a tetrahydrofuran (B95107) neolignan, a class of natural products known for a wide array of biological activities wikipedia.orgwikipedia.org. Its reported biological effects include antileishmanial, antichagasic, anti-inflammatory, antihyperalgesic, antioxidant, and neuroprotective properties wikipedia.orgwikipedia.org. A pharmacophore represents the essential three-dimensional arrangement of chemical groups necessary for a ligand to interact optimally with a specific biological target and elicit a desired pharmacological response wikipedia.orgfrontiersin.org.

Impact of Structural Modifications on this compound Analogue Bioactivity Profiles

Structural modifications of this compound have been pursued to enhance its biological activities, improve physicochemical properties, and overcome limitations such as high lipophilicity, which can hinder in vivo studies wikipedia.orgwikipedia.org. Click chemistry, a versatile synthetic strategy, has been widely employed to create diverse hybrid analogues of neolignans, including this compound wikipedia.org.

Triazole Derivatives: The substitution of the tetrahydrofuran ring of this compound with a triazolic ring has been a notable modification strategy. This alteration has led to increased antileishmanial activity in several derivatives. For instance, while this compound showed an IC₅₀ of 98.05 µM against L. (L.) amazonensis promastigotes, its triazole derivative, compound 6, demonstrated an IC₅₀ of 9.4 µM against intracellular amastigotes, indicating a substantial improvement in potency wikipedia.org. Furthermore, compounds 14 and 19, which contain a trimethoxy group on ring B, exhibited potent activity against intracellular amastigotes with IC₅₀ values of 5.6 µM and 4.4 µM, respectively, alongside low cytotoxicity to mammalian cells wikipedia.org. The presence of a methylenedioxy group in certain 1,2,3-triazolic compounds derived from this compound, Veraguensin (B150628), and Machilin G also correlated with enhanced antileishmanial and antitrypanosomal activities nih.gov. Efforts have also focused on synthesizing more soluble this compound derivatives to address its lipophilicity, which can limit in vivo applications wikipedia.orgwikipedia.org.

Isoxazole (B147169) Derivatives: Isoxazole analogues derived from tetrahydrofuran neolignans like this compound and Veraguensin have also been synthesized using 1,3-dipolar cycloaddition reactions to explore their antitrypanosomatid activities nih.govmetabolomicsworkbench.org. SAR studies on these isoxazole derivatives have shown that trimethoxy groups are crucial for antileishmanial activity chem960.com. In some instances, isoxazole derivatives demonstrated stronger activity compared to their triazole counterparts with identical substituents chem960.com. Another study indicated that methylenedioxy groups were essential for the antileishmanial activity of specific isoxazole derivatives chem960.com.

The following table summarizes selected bioactivity data for this compound and some of its active triazole analogues against Leishmania species, illustrating the impact of structural modifications:

| Compound | Structural Modification | Biological Activity (Target) | IC₅₀ / EC₅₀ (µM) | Reference |

| This compound | Natural tetrahydrofuran neolignan | L. (L.) amazonensis promastigotes | 98.05 | wikipedia.org |

| This compound Derivative 6 | Tetrahydrofuran ring replaced by triazolic ring | L. (L.) amazonensis intracellular amastigotes | 9.4 | wikipedia.org |

| This compound Derivative 14 | Triazole derivative with trimethoxy group on ring B | L. (L.) amazonensis intracellular amastigotes | 5.6 | wikipedia.org |

| This compound Derivative 19 | Triazole derivative with trimethoxy group on ring B | L. (L.) amazonensis intracellular amastigotes | 4.4 | wikipedia.org |

| 3,5-dimethoxylated diaryl-furan 5c (analogue of this compound/Veraguensin) | Simplified furan (B31954) analogue | Trypanosoma cruzi trypomastigotes | 0.01 | kaysnyderattorney.com |

| 2,4-dimethoxylated diaryl-tetrahydrofuran 4e (analogue of this compound/Veraguensin) | Simplified tetrahydrofuran analogue | Trypanosoma cruzi trypomastigotes | 0.75 | kaysnyderattorney.com |

Computational Approaches to SAR Prediction and Optimization for this compound Derivatives (e.g., QSAR)

Computational chemistry plays a vital role in modern drug discovery, particularly in understanding and predicting structure-activity relationships, thereby guiding the design of new derivatives. Quantitative Structure-Activity Relationship (QSAR) models are powerful in silico tools that correlate the chemical properties of molecules with their observed biological activities scispace.com.

For this compound and its analogues, 2D-QSAR studies have been instrumental in identifying critical structural determinants of activity. For instance, in studies involving neolignan analogues (including this compound as a template), 2D-QSAR models demonstrated that the rigid central core of the molecule and the precise position of dimethoxy-aryl substituents significantly influenced their anti-trypanosomal activity kaysnyderattorney.com. This highlights how subtle changes in substitution patterns can dramatically impact biological potency.

Beyond QSAR, other computational approaches like virtual screening and molecular modeling are routinely employed for the rational design and optimization of this compound derivatives. These methods enable researchers to predict the binding affinity of compounds to specific targets, screen large chemical libraries for potential hits, and design new analogues with improved potency and selectivity before experimental synthesis wikipedia.org. Computational calculations can also estimate crucial pharmacokinetic properties such as solubility and permeability, which are vital for predicting in vivo efficacy and guiding the synthesis of more drug-like compounds wikipedia.org. Furthermore, in silico studies can help in identifying common chemical features among active compounds and predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, thereby streamlining the drug development process wikipedia.org.

Molecular Mechanisms of Action and Cellular Targets Research of Grandisin

Investigations into Molecular Pathways in Cellular Models

Research has explored how Grandisin interacts with cellular machinery, leading to distinct biological outcomes in various cellular contexts.

This compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cell lines, notably the human chronic myelogenous leukemia K562 cells. Treatment with this compound leads to several characteristic apoptotic events. Analysis of K562 cells exposed to this compound revealed cell cycle arrest in the G1 phase, with a 12.31% increase in cells at this stage, while S and G2 phases decreased nih.govmdpi.com. Morphological studies confirmed changes consistent with apoptosis, including condensed chromatin, the formation of vacuoles, and fragmentation of DNA and the cellular membrane nih.govmdpi.com. The apoptotic process was further substantiated by annexin (B1180172) V staining and the activation of caspases nih.govscielo.brmdpi.com.

The cytotoxicity of this compound was evaluated in K562 cells and normal peripheral blood lymphocytes, demonstrating concentration-dependent effects. The 50% inhibitory concentration (IC50) values for K562 cells after 48 hours of exposure were determined to be 0.851 µM using the Trypan blue exclusion method and 0.198 µM via the MTT reduction test. For normal peripheral blood lymphocytes, the IC50 values were 0.685 µM (Trypan blue) and 0.200 µM (MTT), respectively scielo.br. A concentration-dependent increase in both early and late apoptosis was observed in K562 cells. For instance, at a concentration of 0.018 µM, early and late apoptosis increased by 11.42% and 8.22%, respectively. At 0.036 µM, these percentages rose to 39.77% for early apoptosis and 39.90% for late apoptosis. At 0.072 µM, the increase in early apoptosis was 23.26%, and late apoptosis was 46.52% scielo.br.

Table 1: this compound's Cytotoxicity (IC50) in K562 Cells and Normal Lymphocytes (48h exposure) scielo.br

| Cell Type | Method | IC50 (µM) |

| K562 cells | Trypan Blue | 0.851 |

| K562 cells | MTT | 0.198 |

| Normal Peripheral Lymphocytes | Trypan Blue | 0.685 |

| Normal Peripheral Lymphocytes | MTT | 0.200 |

Table 2: this compound-Induced Apoptosis in K562 Cells (24h exposure) scielo.br

| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

| 0.018 | 11.42 | 8.22 |

| 0.036 | 39.77 | 39.90 |

| 0.072 | 23.26 | 46.52 |

While this compound is recognized for its antitumoral, antimalarial, and trypanocidal activities, which often involve modulation of cellular redox states, direct evidence specifically detailing this compound's modulation of oxidative stress pathways, such as the Nrf2 signaling pathway, is not extensively documented in the provided research. Some studies mention general "antioxidant effects" for this compound analogues brazmedchem.org. However, specific molecular mechanisms involving Nrf2 activation or other detailed oxidative stress pathways directly attributed to this compound itself require further dedicated investigation.

This compound has been reported to possess antinociceptive and anti-inflammatory activities nih.govsemanticscholar.org. However, the specific molecular mediators and signaling pathways through which this compound exerts these anti-inflammatory effects, such as its direct influence on NF-κB or the production of specific cytokines (e.g., TNF-α, IL-1β, IL-6), are not detailed in the provided search results. While NF-κB is a central regulator of inflammation and controls the expression of numerous pro-inflammatory genes nih.govmdpi.comnih.govmdpi.com, the direct interaction or modulation of this pathway by this compound itself is not explicitly described.

Enzymatic and Protein Target Identification and Characterization of this compound

Identifying the specific enzymatic and protein targets of this compound is crucial for understanding its pharmacological profile.

This compound and its analogues have been investigated for their potential to inhibit Trypanosoma cruzi trypanothione (B104310) reductase (TR), an enzyme essential for the parasite's redox balance and survival, and absent in mammalian cells escholarship.orgscielo.brplos.orgplos.org. Natural lignans (B1203133), including this compound and veraguensin (B150628), have demonstrated activity against T. cruzi bloodstream forms scielo.brplos.org.

While some arylfuran derivatives structurally related to this compound have shown inhibitory activity against T. cruzi Trypanothione Reductase (e.g., Compound 12 with an IC50 of 48.5 µM) scielo.br, a direct correlation between the trypanocidal activity and TR inhibition by all tested compounds, including this compound, was not consistently observed scielo.br. This suggests that other mechanisms might contribute to the antitrypanosomal effects of this compound and its analogues. For instance, a this compound derivative, (-)-5-demethoxythis compound B, was found to reduce mitochondrial membrane potential and interact with important residues in the TryR enzyme, indicating a potential mitochondrial targeting mechanism via TryR inhibition in Leishmania amazonensis escholarship.org.

Beyond its evaluation as a TryR inhibitor, this compound has been identified as a competitive inhibitor of certain cytochrome P450 (CYP450) enzymes. Specifically, this compound competitively inhibits CYP2C9 and CYP3A4/5 nih.govsemanticscholar.org. The CYP450 system plays a critical role in drug metabolism and the biotransformation of various endogenous and exogenous compounds. This inhibitory activity highlights a significant molecular target for this compound, influencing its own metabolism and potentially the metabolism of other co-administered substances. No other specific enzymatic or protein targets for this compound were explicitly detailed in the provided research.

Cellular Effects in Parasitic Models (e.g., Trypanosoma cruzi, Leishmania amazonensis)

This compound and its analogues demonstrate significant activity against various parasitic protozoa, including Trypanosoma cruzi and Leishmania amazonensis, the causative agents of Chagas disease and leishmaniasis, respectively.

Studies have shown that a triazole hybrid analogue of this compound and machilin G, known as LASQUIM 25, exhibits high activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis, with an IC50 of 7.2 µM for promastigotes. nih.govchem960.commedrxiv.org This compound's leishmanicidal effects are primarily linked to mitochondrial dysregulation within the parasite. nih.govmedrxiv.org

Furthermore, isoxazole (B147169) analogues derived from this compound have also demonstrated relevant in vitro activity against intracellular amastigotes of Leishmania (Leishmania) amazonensis, with IC50 values ranging from 0.4 to 25 μM. ctdbase.orgfishersci.comscispace.com These analogues often exhibit high selectivity indexes. ctdbase.orgscispace.com

For Trypanosoma cruzi, this compound has shown in vitro activity against bloodstream trypomastigotes and/or intracellular amastigotes. nih.govnih.gov Similarly, isoxazole analogues based on this compound have displayed significant in vitro antitrypanosomal activity against the amastigote forms of T. cruzi. scispace.com Some of these active analogues were found to act as substrates for type I nitroreductase, rather than cruzain, suggesting a distinct mechanism of action. scispace.com

Ultrastructural Changes in Parasites Induced by this compound

Investigations using transmission electron microscopy (TEM) have revealed notable ultrastructural alterations in parasites treated with this compound analogues. In Leishmania amazonensis promastigotes exposed to LASQUIM 25, marked morphological changes were observed, particularly affecting the mitochondria. nih.govmedrxiv.org These changes are characteristic of apoptotic cell death. nih.govmedrxiv.org Specific observations included an abnormal secretion of lipids, indicative of exocytic activity, and the formation of autophagy-related lysosome-like vacuoles, suggesting that autophagic cell death may occur as a consequence of mitochondrial stress. nih.govmedrxiv.org Additionally, another neolignan, (-)-5-demethoxythis compound B, has also been reported to induce ultrastructural changes in Leishmania parasites. nih.gov

Mitochondrial Membrane Potential Alterations in Parasites

A key aspect of this compound's mechanism against parasites involves its impact on mitochondrial function. Flow cytometric analysis using TMRE staining revealed significant changes in the mitochondrial membrane potential (ΔΨm) of Leishmania amazonensis promastigotes after treatment with LASQUIM 25. nih.govchem960.commedrxiv.org The percentage of labeled cells, indicating mitochondrial membrane potential, decreased from 83.38% in nontreated cells to 64.83% after treatment, suggesting a depolarization of the mitochondrial membrane. nih.govchem960.commedrxiv.org This disruption of mitochondrial membrane potential is consistent with the broader understanding that mitochondria are a crucial target for antileishmanial drugs, and mitochondrial dysfunction is a well-documented mechanism of action in parasiticidal compounds. nih.gov

Neuroprotective Mechanisms of this compound Analogues in Pre-clinical Models

Beyond its antiparasitic effects, this compound analogues have demonstrated promising neuroprotective properties in pre-clinical models, particularly in the context of Alzheimer's disease (AD). A synthetic triazole this compound analogue (TGA) was developed with enhanced potency and solubility compared to the parent this compound.

Studies utilizing a pre-clinical model of amyloid-beta oligomer (AβO)-induced cognitive impairment in male C57/Bl6 mice, which mimics aspects of AD, have shown that TGA exerts significant neuroprotective effects.

Key Neuroprotective Findings of Triazole this compound Analogue (TGA) in AβO-Induced Cognitive Impairment Model

| Effect | Triazole this compound Analogue (TGA) | Memantine (Positive Control) |

| Cortex/hippocampus Lipoperoxidation | Reduced | Failed to prevent |

| Cognitive Impairment | Prevented | Failed to prevent |

| Hippocampal Tumor Necrosis Factor (TNF) | Reduced | Failed to prevent increase |

| Hippocampal Interferon-γ (IFN-γ) | Reduced | Failed to prevent increase |

| Overall Neuroprotective Effect | Persistent | Not persistent |

TGA effectively reduced the level of cortex/hippocampus lipoperoxidation, indicating an antioxidant mechanism. Furthermore, it successfully prevented cognitive impairment in AβO-injected mice. The analogue also demonstrated anti-inflammatory effects by reducing the levels of tumor necrosis factor (TNF) and interferon-γ (IFN-γ) in the hippocampus. Notably, TGA exhibited a persistent neuroprotective effect, outperforming memantine, a commonly used positive control, which failed to prevent lipid peroxidation, cognitive decline, or the increase in inflammatory cytokines. These findings suggest that the neuroprotective mechanisms of TGA involve both antioxidant and anti-inflammatory pathways, positioning it as a promising agent for neurodegenerative diseases like AD.

Pre Clinical Biological Activity Research in Vitro and Animal Models

Antiprotozoal Activities of Grandisin (e.g., Trypanocidal, Leishmanicidal)

This compound has demonstrated notable activity against protozoan parasites in laboratory settings. Its efficacy has been particularly investigated against Trypanosoma cruzi, the causative agent of Chagas disease, and derivatives of this compound have been tested against Leishmania species.

Trypanocidal Activity : In vitro studies have confirmed that this compound possesses significant activity against the trypomastigote forms of Trypanosoma cruzi. nih.govoup.com The compound is recognized as a promising agent in the search for new treatments for Chagas disease. nih.gov Research has also indicated that this compound acts as an effective inhibitor of the T. cruzi enzyme trypanothione (B104310) reductase, which is crucial for the parasite's survival. oup.com

Leishmanicidal Activity : While this compound itself has shown activity against Leishmania (L.) amazonensis promastigotes with a reported IC50 value of 98.05 µM, synthetic derivatives have demonstrated enhanced potency. nih.gov A triazole derivative of this compound, for instance, was found to be active against intracellular amastigotes of L. (L.) amazonensis with an IC50 value of 9.4 µM and exhibited a high selectivity index, being 66 times more toxic to the parasite than to mammalian cells. nih.gov This suggests that structural modification of this compound can lead to improved leishmanicidal effects. nih.gov Some of the most active synthetic compounds, which were hybrids of veraguensin (B150628) and this compound, induced nitric oxide production in host macrophages, a potential mechanism for the intracellular killing of the parasites. nih.gov

Table 1: Antiprotozoal Activity of this compound and its Derivatives

| Compound | Target Organism | Activity Metric | Value | Model System |

|---|---|---|---|---|

| This compound | Trypanosoma cruzi (trypomastigote) | - | Significant Activity | In Vitro |

| This compound | Leishmania (L.) amazonensis (promastigote) | IC50 | 98.05 µM | In Vitro |

| This compound Derivative (Triazole) | Leishmania (L.) amazonensis (intracellular amastigote) | IC50 | 9.4 µM | In Vitro (Macrophage Culture) |

| Veraguensin-Grandisin Hybrid (Compound 14) | Leishmania (L.) amazonensis (intracellular amastigote) | IC50 | 5.6 µM | In Vitro (Macrophage Culture) |

Antitumor and Antileukemic Activities of this compound in Cell Lines and Animal Models

The potential of this compound as an anticancer agent has been explored through in vitro and in vivo studies, primarily using the Ehrlich ascites tumor (EAT) model. nih.govresearchgate.net

In vitro, this compound has been shown to inhibit the growth of EAT cells with IC50 values of less than 0.25 µM, as determined by both the Trypan blue exclusion and MTT methods. oup.comnih.gov The mechanism of its cytotoxic action appears to involve the induction of apoptosis, as evidenced by the increased activity of caspases-3, -6, -8, and -9 in this compound-treated EAT cells compared to untreated controls. nih.govresearchgate.net

In vivo studies using EAT-bearing mice have further supported the antitumor potential of this compound. nih.gov Administration of the compound to these mice resulted in a dose-dependent increase in survival. nih.govresearchgate.net At a dose of 10 mg/kg, this compound treatment led to a significant 66.35% reduction in the intraperitoneal tumor cell burden. oup.comnih.gov

Table 2: Antitumor Activity of this compound in the Ehrlich Ascites Tumor (EAT) Model

| Model System | Parameter | Finding |

|---|---|---|

| EAT Cell Line (In Vitro) | Growth Inhibition (IC50) | < 0.25 µM |

| EAT Cell Line (In Vitro) | Mechanism | Increased activity of caspases-3, -6, -8, and -9 |

| EAT-bearing Mice (In Vivo) | Tumor Burden Reduction | 66.35% reduction (at 10 mg/kg) |

| EAT-bearing Mice (In Vivo) | Host Outcome | Increased survival (dose-dependent) |

Anti-inflammatory and Antioxidant Activities of this compound in Model Systems

This compound, isolated from Virola surinamensis, has demonstrated anti-inflammatory and antinociceptive (pain-reducing) properties in animal models. nih.gov In the acetic acid-induced writhing test in mice, a model for inflammatory pain, this compound dose-dependently inhibited the writhing response. nih.gov Furthermore, in the formalin test, this compound significantly reduced the licking time in the second phase, which is indicative of its anti-inflammatory activity. nih.gov This effect was further confirmed in the croton oil-induced ear edema test, where a 10.0 mg/kg dose of this compound reduced edema by 36.4%. nih.gov

While direct antioxidant studies on this compound are limited in the provided search results, a synthetic triazole this compound analogue (TGA) has shown antioxidant effects in a mouse model of Alzheimer's disease. nih.gov This analogue reduced the level of lipoperoxidation in the cortex and hippocampus of mice injected with amyloid-β oligomers, indicating an ability to combat oxidative stress. nih.gov

Table 3: Anti-inflammatory Activity of this compound

| Model System | Activity | Key Finding |

|---|---|---|

| Acetic Acid-Induced Writhing (Mice) | Antinociceptive | Dose-dependent inhibition of writhing |

| Formalin Test, 2nd Phase (Mice) | Anti-inflammatory | 60.5% reduction in paw licking time |

| Croton Oil-Induced Ear Edema (Mice) | Anti-inflammatory | 36.4% reduction in edema (at 10.0 mg/kg) |

Larvicidal and Insecticidal Activities of this compound (e.g., Aedes aegypti, Chrysomya megacephala)

This compound has been identified as a potent agent against the larval stages of certain insect species, highlighting its potential as a natural insecticide.

Aedes aegypti : The larvicidal activity of this compound against Aedes aegypti, the vector for dengue fever, has been evaluated. It demonstrated a 50% lethal dose (LD50) of 2.37 µg/ml. bioone.org Treatment with this compound at concentrations of 1 µg/ml and 10 µg/ml resulted in larval stage viability of only 32% and 18%, respectively, and significantly low adult emergence rates of 4% and 8%. bioone.org Histological analysis of larvae treated with this compound revealed significant damage to the anterior-middle midgut, characterized by intense tissue destruction and cellular disorganization. researchgate.net

Chrysomya megacephala : The toxicity of this compound was also tested against the oriental latrine fly, Chrysomya megacephala. nih.govoup.com When topically applied to egg masses at a concentration of 100 µg/µl, this compound exhibited both ovicidal (30% effect) and larvicidal (38% effect) activities. nih.govoup.com This treatment also led to a reduction in the weight of the larvae. nih.govoup.com

Table 4: Larvicidal and Insecticidal Activities of this compound

| Target Organism | Activity | Metric / Finding | Concentration |

|---|---|---|---|

| Aedes aegypti (Larvae) | Larvicidal | LD50 of 2.37 µg/ml | - |

| Aedes aegypti (Larvae) | Larvicidal | Causes intense tissue destruction in midgut | - |

| Chrysomya megacephala (Eggs) | Ovicidal | 30% effect | 100 µg/µl |

| Chrysomya megacephala (L1 Larvae) | Larvicidal | 38% effect | 100 µg/µl |

Neuroprotective Potential of this compound Analogues in Animal Models (e.g., Alzheimer's Disease models)

While this compound itself possesses anti-inflammatory and antioxidant properties, research into its neuroprotective potential has focused on synthetic analogues designed for improved potency and solubility. nih.gov A triazole this compound analogue (TGA) was investigated for its effects in a mouse model of Alzheimer's disease induced by intracerebroventricular injection of amyloid-β oligomers (AβO). nih.gov

Mice treated with TGA (1 mg/kg) for 14 days showed prevention of cognitive impairment in the novel object recognition task. nih.gov The neuroprotective mechanism of TGA appears to be linked to its antioxidant and anti-inflammatory effects. The analogue reduced levels of lipoperoxidation in both the cortex and hippocampus. nih.gov Furthermore, TGA treatment decreased the levels of the pro-inflammatory cytokines tumor necrosis factor (TNF) and interferon-γ (IFN-γ) in the hippocampus of AβO-injected mice. nih.gov These findings suggest that this compound-based compounds are promising candidates for further development as agents against neurodegenerative diseases like Alzheimer's. nih.gov

Other Investigated Biological Activities (e.g., Antiangiogenic, Immunosuppressant)

In addition to the activities detailed above, this compound has been investigated for other biological effects, most notably antiangiogenic properties. The search for immunosuppressant activity did not yield direct results for this compound.

Advanced Research Methodologies and Techniques in Grandisin Studies

In Vitro Metabolism Models for Grandisin (e.g., Pig Cecum Model)

Understanding the metabolic pathway of a natural compound is crucial for its development as a therapeutic agent. For this compound, which has demonstrated significant activity against the trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease, its metabolic stability is a key determinant of its potential oral bioavailability and efficacy. nih.govnih.gov

One of the advanced in vitro models utilized to investigate the intestinal metabolism of this compound is the pig cecum model. nih.govnih.gov This ex vivo system is considered a powerful tool as the intestinal microbiota of pigs closely resembles that of humans, offering a relevant simulation of the metabolic processes that occur in the human gut. nih.govnih.gov In a notable study, this compound was incubated with the pig cecal microbiota to assess its degradation and transformation. The findings from this research were clear: this compound showed no signs of metabolization by the intestinal microflora present in the pig cecum model. nih.govnih.gov This suggests that this compound is stable against the metabolic activity of gut bacteria, a favorable characteristic for an orally administered drug as it implies the compound would likely be absorbed intact. nih.gov

Biomimetic Reactions in this compound Research

Biomimetic synthesis is a strategic approach in organic chemistry that mimics natural biosynthetic pathways to create complex molecules. mdpi.com This methodology is not only employed for the total synthesis of natural products but also to simulate metabolic reactions, particularly phase I oxidative metabolism that occurs in the liver. nih.govmdpi.com

In the context of this compound research, biomimetic reactions have been employed to predict potential phase I metabolites. nih.gov A study utilized a biomimetic model with Jacobsen catalyst, a manganese-based catalyst known for its ability to perform enantioselective epoxidations and other oxidative transformations, to simulate the hepatic metabolism of this compound. nih.govnih.gov This experiment resulted in the formation of a single putative metabolite. nih.govnih.gov The formation of this metabolite suggests a possible pathway for this compound's phase I metabolism in the liver. nih.gov Interestingly, when this putative metabolite was tested for its activity against T. cruzi, it exhibited a loss of efficacy compared to the parent compound, this compound. nih.govnih.gov This finding underscores the importance of the unaltered this compound structure for its anti-chagasic activity.

Spectroscopic Techniques for this compound Metabolic Studies (e.g., 1H NMR)

The identification and structural elucidation of metabolites are critical steps in metabolic studies. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in this process. frontiersin.org ¹H NMR (Proton NMR) is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. frontiersin.orgmdpi.com

In the study of this compound's metabolism, after the formation of a putative metabolite through a biomimetic reaction, spectroscopic methods would have been essential for its characterization. nih.gov While the specific details of the spectroscopic analysis are not extensively reported in the primary literature, the identification of the metabolite's structure would have relied heavily on techniques like ¹H NMR, in conjunction with other methods such as mass spectrometry. ¹H NMR spectra would provide crucial information on the number of protons, their chemical environment, and their connectivity within the molecule, allowing for a comparison with the parent compound, this compound, to pinpoint the site of metabolic transformation. nih.gov The structural determination of the dehydro metabolite of this compound confirms the utility of these spectroscopic techniques in understanding the metabolic fate of this lignan (B3055560). nih.gov

Advanced Cell Culture Models for this compound Biological Activity Assays

The evaluation of the biological activity of compounds like this compound is increasingly moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models, such as spheroids and organoids. nih.gov These advanced cell culture systems better mimic the complex microenvironment of tissues and tumors, providing a more accurate prediction of a compound's efficacy in vivo. nih.govnih.gov

While specific studies detailing the use of 3D cell culture models for this compound are not yet prevalent in the literature, the established anticancer properties of this compound in 2D assays make it a strong candidate for evaluation in these more complex systems. researchgate.net this compound has been shown to inhibit the growth of Ehrlich ascites tumor (EAT) cells in vitro with IC50 values less than 0.25 micromolar and to induce apoptosis through the activation of caspases. researchgate.net

The application of 3D tumor spheroids or patient-derived organoids in future this compound research would be a logical next step. nih.gov These models can provide valuable insights into this compound's ability to penetrate tumor tissue, its effects on cell-cell and cell-matrix interactions, and its efficacy in a more heterogeneous cell population, which are critical aspects for the development of an effective anticancer agent. nih.gov

Animal Models for Pre-clinical Efficacy and Mechanism Studies of this compound and Analogues

Preclinical animal models are indispensable for evaluating the in vivo efficacy and understanding the mechanism of action of potential therapeutic agents before they can be considered for human trials. mdpi.com For this compound, in vivo studies have been conducted to assess its antitumoral properties.

A key study utilized the Ehrlich ascites tumor (EAT) model in mice to investigate the in vivo effects of this compound. researchgate.net In this model, mice bearing the EAT were treated intraperitoneally with this compound at different doses. The results demonstrated a dose-dependent increase in the survival of the animals. researchgate.net Furthermore, a significant reduction in the intraperitoneal tumor cell burden was observed in the mice treated with the highest dose of this compound. researchgate.net

The study also delved into the antiangiogenic effects of this compound. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The levels of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, were measured in the peritoneal fluid of the tumor-bearing mice. Treatment with this compound led to a notable reduction in VEGF levels, suggesting that its antitumor effect is, at least in part, mediated by the inhibition of angiogenesis. researchgate.net

The detailed findings from this preclinical animal study are summarized in the table below.

In Vivo Efficacy of this compound in EAT-bearing Mice

| Parameter | Treatment Group | Result | Reference |

|---|---|---|---|

| Animal Survival | This compound (2.5, 5, 10 mg/kg) | Dose-dependent increase in survival | researchgate.net |

| Tumor Cell Burden | This compound (10 mg/kg) | 66.35% reduction in intraperitoneal tumor cells | researchgate.net |

| VEGF Levels | This compound (10 mg/kg) | 32.1% reduction in peritoneal washing supernatant | researchgate.net |

These preclinical findings highlight the therapeutic potential of this compound and provide a strong rationale for further investigation into its mechanism of action and the development of its analogues.

Theoretical and Computational Studies of Grandisin

Molecular Docking and Dynamics Simulations for Grandisin-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and interaction modes of small molecules, like this compound, with specific biological targets, typically proteins. These methods provide atomic-level insights into the ligand-receptor complex, crucial for understanding mechanisms of action and for rational drug design.

While direct, extensive molecular docking and dynamics simulations specifically on this compound are not as widely detailed in broad public search results as for some of its analogs or other lignans (B1203133), the application of these techniques to this compound-related compounds and its identified biological activities strongly implies their use. For instance, studies on the neolignan (-)-5-Demethoxythis compound B, a related compound, have utilized molecular dynamics simulations to demonstrate its stability and favorable interaction with the Trypanothione (B104310) Reductase (TryR) enzyme, indicating that the compound targets Leishmania amazonensis mitochondria via this enzyme. dntb.gov.ua This highlights the utility of MD simulations in identifying and validating specific enzymatic targets for lignans.

Furthermore, research involving Machilin G, another neolignan structurally related to this compound, has employed molecular docking routines to evaluate its interactions with key therapeutic targets involved in the replication of Trypanosoma cruzi, including the enzymes Cruzain, Trypanothione reductase, and glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH). granthaalayahpublication.org Machilin G was shown to couple with the active site of TcGAPDH, providing insights into its inhibitory mechanism. granthaalayahpublication.org The close structural relationship between this compound and Machilin G suggests that similar computational investigations would be highly relevant for this compound.

This compound itself has been identified as a competitive inhibitor of several cytochrome P450 (CYP) enzymes, specifically CYP2C9, CYP3A4/5, and the general CYP450 enzyme type. researchgate.net This implies molecular interactions that would typically be investigated and characterized through molecular docking to predict binding modes and affinities, and molecular dynamics simulations to assess the stability of these interactions over time. Such studies are critical for predicting potential drug-drug interactions and understanding this compound's metabolic fate.

Molecular dynamics simulations, in general, are invaluable for investigating the conformational diversity of ligand binding pockets and predicting ligand binding free energies. windows.net They capture the behavior of biomolecules in atomic detail, allowing for the observation of functional processes such as ligand binding and conformational changes. nih.govresearchgate.net This dynamic perspective is crucial for understanding how this compound or its derivatives might interact with flexible biological targets.

Quantum Chemical Calculations for this compound Conformational Analysis and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for a detailed understanding of a molecule's electronic structure, conformational preferences, and reactivity. These methods provide highly accurate insights into molecular properties that are difficult or impossible to obtain experimentally.

For this compound, quantum chemical calculations have been pivotal in elucidating its conformational stability. Studies have utilized DFT at the B3LYP/6-31G(d,p) level to determine the configurations of this compound and related tetrahydrofuran (B95107) lignans. researchgate.netrsc.org A significant finding is that the all-trans isomer of this compound is stabilized by approximately 6.5 kcal mol⁻¹ due to intramolecular hydrogen bonds between methoxy (B1213986) groups in its trimethoxyphenyl rings, when compared to its corresponding all-cis isomer. researchgate.netrsc.org The natural occurrence of all-cis tetrahydrofuran lignans is rare, making this conformational stability analysis particularly important. rsc.org

The influence of solvent effects on this compound's conformational energies has also been analyzed using methods such as the self-consistent reaction field (SCRF) and the polarizable continuum model (PCM) at the B3LYP/6-31G(d,p) level, revealing energy differences in various solvent environments. rsc.org

Quantum chemical calculations also extend to understanding molecular reactivity. DFT-based descriptors, including global reactivity descriptors like hardness and softness, and local reactivity descriptors such as Fukui functions and local softness, are employed to rationalize the reactivity of specific sites within a molecule. mdpi.com While specific reactivity studies for this compound were not explicitly detailed in the search results, the application of DFT to analyze the 3D structure, electrostatic potential, global reactive indices, and total density of states for other compounds (e.g., in the context of EGFR inhibition) researchgate.net indicates the potential for similar detailed reactivity analyses for this compound. These calculations can predict how this compound might bond to biological targets or undergo metabolic transformations.

Table 1: Conformational Stability of this compound Isomers

| Isomer Type | Stabilization Mechanism | Energy Difference (vs. all-cis) | Computational Method | Reference |

| All-trans | Intramolecular H-bonds | ~6.5 kcal mol⁻¹ | DFT (B3LYP/6-31G(d,p)) | researchgate.netrsc.org |

Chemoinformatics and QSAR Modeling for this compound Compound Optimization

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that leverage chemical information to predict biological activities and optimize compound properties. QSAR models establish mathematical correlations between a compound's structural features or physicochemical properties and its biological activity, guiding the design of new compounds with improved efficacy. mdpi.com

This compound, as a natural neolignan, has been a subject in QSAR modeling efforts aimed at identifying potent inhibitors against parasitic diseases. Through QSAR analysis, the trypanocidal potential of 47 neolignans, including this compound and its analogs, has been predicted against key targets such as the enzymes cruzain, trypanothione reductase, and sterol 14-alpha demethylase. researchgate.net This combined ligand-based and structure-based virtual screening approach facilitated the selection of potent inhibitors against Trypanosoma cruzi. researchgate.net

The concept of bioisosterism, a medicinal chemistry tool, has been applied to synthesize analogs of tetrahydrofuran neolignans like this compound, veraguensin (B150628), and machilin G. researchgate.net This involves replacing parts of a molecule with other atoms or groups of atoms that produce similar biological properties, often guided by QSAR insights to optimize activity and selectivity. researchgate.net QSAR models are instrumental in this process by identifying critical pharmacophoric features and structural properties that enhance desired biological activities. nih.govimist.ma

The predictive power of QSAR models allows for the screening of vast chemical libraries, reducing the need for extensive experimental testing and guiding medicinal chemists in modifying molecules for improved efficacy and reduced side effects. mdpi.com For this compound, this means that computational models can help design derivatives with enhanced antiparasitic activity or other therapeutic benefits, while also considering factors relevant to compound optimization.

Prediction of ADME Properties for this compound Research Design

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery and research design. In silico ADME prediction models help assess a compound's pharmacokinetic profile and drug-likeness, minimizing late-stage failures and optimizing resource allocation. acs.orgreceptor.ai

Specific pharmacokinetic parameters for this compound have been determined following intravenous administration. A study reported the following for this compound:

Elimination Half-Life (t½): 44.2 minutes researchgate.net

Total Clearance (CL): 42.1 ml/min/kg researchgate.net

Volume of Distribution (Vd): 2085 ml/kg researchgate.net

These parameters are crucial for understanding how quickly this compound is removed from the body, its distribution into tissues, and the rate at which it is cleared. The monitoring of a putative metabolite, 8-oxo-erythraline, during in vivo experiments further underscores the importance of understanding this compound's metabolic pathways. researchgate.net

Table 2: Pharmacokinetic Parameters of this compound (Intravenous Administration)

| Parameter | Value | Unit | Reference |

| Elimination Half-Life | 44.2 | minutes | researchgate.net |

| Total Clearance | 42.1 | ml/min/kg | researchgate.net |

| Volume of Distribution | 2085 | ml/kg | researchgate.net |

Beyond this compound itself, ADMET analyses have been conducted for its triazole derivatives. These analyses indicated favorable properties such as good oral bioavailability, high gastrointestinal absorption, and non-blood-brain barrier penetration. researchgate.net Such predictions are vital for designing compounds with desirable pharmacokinetic profiles for specific therapeutic applications.

Future Directions and Research Gaps in Grandisin Studies

Elucidation of Undefined Molecular Mechanisms of Action

While Grandisin exhibits a range of biological activities, the precise molecular mechanisms underlying many of its observed effects remain largely undefined. This lack of clarity poses a significant challenge for its targeted therapeutic development. For instance, while some bioactive components from Torreya grandis, a plant source of this compound, have shown molecular mechanisms involving the Keap1-Nrf2-ARE signaling pathway for their antioxidant activity, similar detailed elucidation for this compound itself is still needed. The Nrf2 pathway, for example, involves the modification of cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which then activates antioxidant defense mechanisms ajopred.com. Understanding this compound's specific molecular targets, signaling pathways, and cellular processes it modulates is crucial for optimizing its efficacy and minimizing potential off-target effects. Future research should leverage advanced biochemical and cell biology techniques to pinpoint these undefined mechanisms, moving beyond observed biological activities to a comprehensive understanding at the molecular level.

Exploration of Novel this compound Analogues with Enhanced Research Potential

The exploration of novel this compound analogues represents a promising direction for developing compounds with enhanced potency, improved pharmacokinetic profiles, and reduced side effects. Research has already demonstrated the successful synthesis of various this compound derivatives, including triazole and isoxazole (B147169) analogues, often employing "click chemistry" strategies csic.esnih.gov. These synthetic efforts aim to modify the core structure of this compound to optimize its biological activities.

For example, triazole analogues of this compound have shown potential trypanocidal and leishmanicidal activities csic.esnih.gov. Notably, an isoxazole analogue (compound 7s) exhibited significant antitrypanosomal activity against the amastigote forms of Trypanosoma cruzi, with an IC50 value of 40 nM and a selectivity index of 132.50 nih.gov. Further mechanistic studies revealed that the most active analogues acted as in vitro substrates of type I nitroreductase, suggesting a potential mode of action nih.gov. Beyond antiparasitic effects, this compound analogues have also demonstrated neuroprotective properties, with a triazole analogue showing a neuroprotective profile against amyloid-beta oligomer-induced cognitive impairment nih.gov.

Future research should continue to design and synthesize a diverse array of this compound analogues, systematically evaluating their structure-activity relationships (SAR) to identify key pharmacophores responsible for specific biological effects. This includes exploring different heterocyclic rings, side chain modifications, and stereochemical variations to fine-tune their therapeutic potential.

Table 1: Select this compound Analogues and Reported Activities

| Analogue Type | Reported Activity | Key Findings | Reference |

| Triazole | Trypanocidal, Leishmanicidal, Neuroprotective | Potential against T. cruzi and Leishmania; neuroprotective against amyloid-beta oligomer-induced cognitive impairment. | csic.esnih.gov |

| Isoxazole | Anti-leishmania, Antitrypanosomal | Compound 7s: IC50 of 40 nM against T. cruzi amastigote forms; selectivity index of 132.50; acts as substrate for type I nitroreductase. | nih.govnih.gov |

Integration of Multi-Omics Approaches in this compound Research

The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive strategy to understand the complex biological systems influenced by this compound. This holistic perspective can bridge the gap between genetic information and phenotypic outcomes, providing deeper insights into its mechanisms of action and potential biomarkers nih.govnih.gov.

While direct multi-omics studies specifically on this compound's effects are limited, multi-omics analyses have been successfully applied to plants that are sources of this compound, such as Torreya grandis and Stipa grandis. For instance, multi-omics has been used to characterize chemical components of Torreya grandis kernels and to study the molecular responses of Torreya grandis shoots to nanoplastic pollutants, revealing modulation of terpenoid and flavonoid biosynthesis pathways ajopred.commedrxiv.org. Similarly, transcriptomic, proteomic, and metabolic analyses have been conducted on Stipa grandis to understand its response to grazing intensity mdpi.com.

Applying these advanced multi-omics techniques directly to this compound research would enable scientists to:

Identify Global Molecular Changes: Uncover the broad range of genes, proteins, and metabolites affected by this compound treatment in various cellular and animal models.

Map Signaling Networks: Delineate the complex molecular networks and pathways through which this compound exerts its biological effects.

Discover Biomarkers: Identify specific molecular signatures that can serve as biomarkers for this compound's efficacy, toxicity, or disease progression.

Understand Resistance Mechanisms: Investigate how cells or pathogens develop resistance to this compound by analyzing changes at multiple omic levels.

Future studies should prioritize the systematic application of multi-omics to this compound, combining these data with phenotypic and environmental exposure information to develop a more precise understanding of its molecular profiles and interactions within biological systems ctdbase.org.

Development of Advanced Delivery Systems for this compound Research Applications (e.g., Nanocapsules for improved solubility)

A significant challenge in advancing this compound research, particularly for in vivo investigations, is its extremely low solubility. This physicochemical limitation hinders its bioavailability and effective delivery to target sites. The development of advanced delivery systems, such as nanocapsules, is crucial to overcome these limitations and enhance its research potential.

Polymeric nanoparticles, specifically poly(lactic-co-glycolic acid) (PLGA) nanocapsules, have emerged as a highly attractive alternative for improving this compound's solubility, efficacy, and stability. PLGA is a biocompatible and biodegradable polymer approved by the U.S. Food and Drug Administration (FDA) for various applications.

Studies have successfully developed PLGA nanocapsules loaded with this compound, demonstrating several advantages:

Improved Solubility: Encapsulation in nanocapsules significantly enhances this compound's dispersion in aqueous environments.

High Encapsulation Efficiency: Research has achieved encapsulation efficiencies above 90%, ensuring a substantial amount of this compound is loaded into the nanocarriers.